molecular formula C5H3BrN4O B599628 6-Bromo-3H-purin-3-ol CAS No. 19765-61-8

6-Bromo-3H-purin-3-ol

Cat. No. B599628
CAS RN: 19765-61-8
M. Wt: 215.01
InChI Key: OATMZKVDGCBTPQ-UHFFFAOYSA-N
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Description

6-Bromo-3H-purin-3-ol (6-Bromo-3H-P) is an organic compound with a molecular formula of C5H4BrN3O. It is a member of the purin-3-ol family and has a unique structure that makes it very versatile in its applications. 6-Bromo-3H-P has been used in a variety of scientific research applications, including synthesis, biochemistry, physiology, and pharmacology.

Detailed Synthesis Method

Starting Materials
2,6-dichloropurine, Sodium bromide, Sodium hydroxide, Hydrogen peroxide, Wate

Reaction
Step 1: 2,6-dichloropurine is reacted with sodium bromide in the presence of sodium hydroxide to form 6-bromo-2-chloropurine., Step 2: The 6-bromo-2-chloropurine is then reacted with hydrogen peroxide in the presence of water to form 6-bromo-3H-purin-3-one., Step 3: Finally, the 6-bromo-3H-purin-3-one is reduced with sodium borohydride in the presence of a suitable solvent to yield 6-Bromo-3H-purin-3-ol.

Scientific Research Applications

6-Bromo-3H-purin-3-ol has been used in a variety of scientific research applications, including synthesis, biochemistry, physiology, and pharmacology. In synthesis, 6-Bromo-3H-purin-3-ol has been used as a starting material for the synthesis of various heterocyclic compounds. In biochemistry, 6-Bromo-3H-purin-3-ol has been used as a substrate for the study of enzyme kinetics and as a reagent for the synthesis of nucleosides. In physiology, 6-Bromo-3H-purin-3-ol has been used as a substrate for the study of receptor-mediated signal transduction pathways. In pharmacology, 6-Bromo-3H-purin-3-ol has been used as a substrate for the study of drug-receptor interactions.

Mechanism Of Action

The mechanism of action of 6-Bromo-3H-purin-3-ol is not fully understood. However, it is believed that 6-Bromo-3H-purin-3-ol acts as an inhibitor of the enzyme adenylate cyclase, which is involved in the production of cyclic adenosine monophosphate (cAMP). cAMP is a second messenger molecule that is involved in the regulation of a variety of cellular processes, including gene expression, metabolism, and cell signaling.

Biochemical And Physiological Effects

6-Bromo-3H-purin-3-ol has been found to have a variety of biochemical and physiological effects. In vitro studies have shown that 6-Bromo-3H-purin-3-ol is a potent inhibitor of the enzyme adenylate cyclase, which is involved in the production of cAMP. In vivo studies have shown that 6-Bromo-3H-purin-3-ol is a potent inhibitor of the enzyme tyrosine hydroxylase, which is involved in the production of the neurotransmitter dopamine. In addition, 6-Bromo-3H-purin-3-ol has been found to have anti-inflammatory and anti-cancer effects in animal models.

Advantages And Limitations For Lab Experiments

6-Bromo-3H-purin-3-ol has several advantages and limitations for lab experiments. One advantage is that 6-Bromo-3H-purin-3-ol is a relatively inexpensive and readily available compound. Another advantage is that 6-Bromo-3H-purin-3-ol is stable in aqueous solution and has a relatively low toxicity. However, 6-Bromo-3H-purin-3-ol is not soluble in organic solvents, which can limit its use in certain experiments. In addition, 6-Bromo-3H-purin-3-ol is not very soluble in water, which can also limit its use in certain experiments.

Future Directions

There are a variety of potential future directions for 6-Bromo-3H-purin-3-ol. One potential direction is to further explore its mechanism of action and develop new methods for its synthesis. Another potential direction is to investigate its potential therapeutic applications, such as its use as an anti-inflammatory or anti-cancer agent. Additionally, further studies could be conducted to explore its potential as a substrate for the study of drug-receptor interactions. Finally, 6-Bromo-3H-purin-3-ol could be used as a starting material for the synthesis of novel heterocyclic compounds.

properties

IUPAC Name

6-bromo-3-hydroxypurine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3BrN4O/c6-4-3-5(8-1-7-3)10(11)2-9-4/h1-2,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OATMZKVDGCBTPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=C(N=CN(C2=N1)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3BrN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20704553
Record name 6-Bromo-3H-purin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20704553
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromo-3H-purin-3-ol

CAS RN

19765-61-8
Record name 6-Bromo-3H-purin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20704553
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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